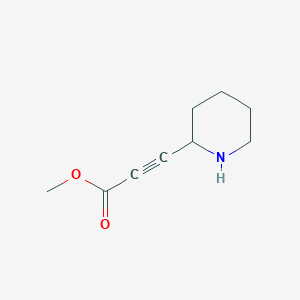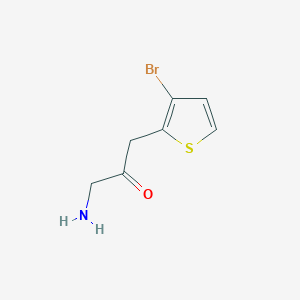
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C₇H₈BrNOS and a molecular weight of 234.11 g/mol . This compound is characterized by the presence of an amino group, a bromine-substituted thiophene ring, and a ketone functional group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromothiophene-2-carbaldehyde with an appropriate amine and a ketone precursor under controlled conditions . The reaction typically requires a catalyst and may involve steps such as condensation, reduction, and purification to obtain the desired product with high purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino group and the bromine-substituted thiophene ring are likely involved in binding to biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-Amino-3-(3-bromophenyl)propan-2-one: This compound has a similar structure but with a phenyl ring instead of a thiophene ring.
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one:
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol: This compound is a reduced form of the original compound, with an alcohol group instead of a ketone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
1-amino-3-(3-bromothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H8BrNOS/c8-6-1-2-11-7(6)3-5(10)4-9/h1-2H,3-4,9H2 |
InChI Key |
QIJJVTVFONCFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


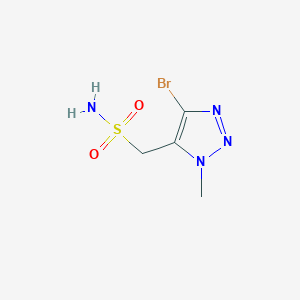
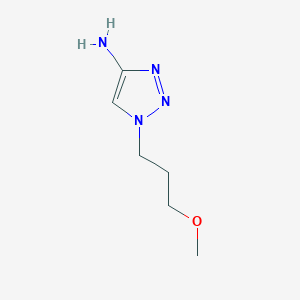
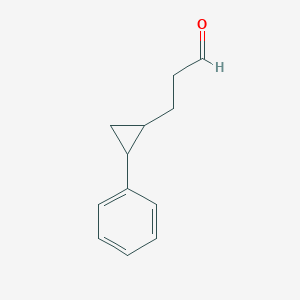
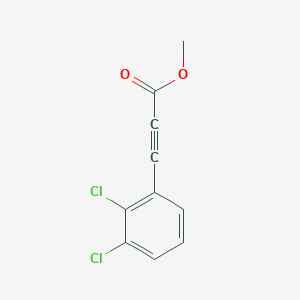
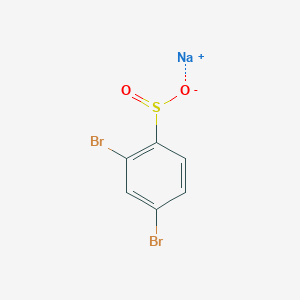

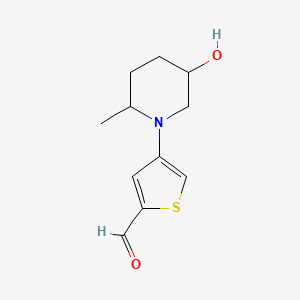
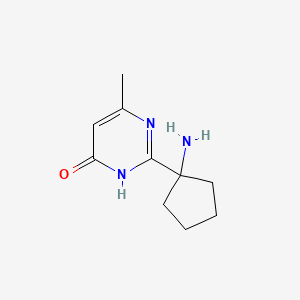
![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)

![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)

